Pde10-IN-1

Description

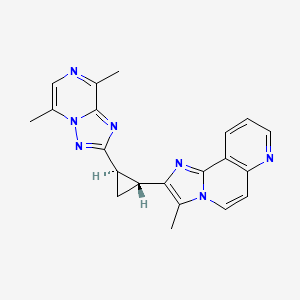

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R,2R)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHNYULRKIEGAY-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C2=NC(=NN12)[C@@H]3C[C@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pde10-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Pde10-IN-1, a potent inhibitor of phosphodiesterase 10 (PDE10). This compound is a research compound identified in patent WO 2013192273 A1, with potential applications in the treatment of central nervous system (CNS) and metabolic disorders.[1][2][3] This document details the presumed synthetic pathway, biological activity, and the underlying signaling pathways modulated by this compound.

Core Data Summary

The following table summarizes the key chemical and biological data for this compound.

| Property | Value | Reference |

| Chemical Name | 2-[(1R,2R)-2-(5,8-dimethyl[1][4][5]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1][2]naphthyridine | [2] |

| CAS Number | 1516896-09-5 | [1][2] |

| Molecular Formula | C21H19N7 | [1][2] |

| Molecular Weight | 369.42 g/mol | [1][2] |

| Biological Target | Phosphodiesterase 10 (PDE10) | [1][3] |

| IC50 (PDE10) | 480 nM | [4] |

| IC50 (PDE2) | 29 nM | [4] |

| Solubility | Soluble in DMSO (up to 2 mg/mL with sonication) | [1][2] |

PDE10A Signaling Pathway and Mechanism of Action

Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in signal transduction within the brain, particularly in the medium spiny neurons of the striatum. It achieves this by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This amplification of cyclic nucleotide signaling modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), thereby influencing neuronal excitability and gene expression.

Diagram of the PDE10A signaling pathway and the inhibitory action of this compound.

Discovery and Synthesis Process

This compound was identified as a potent PDE10 inhibitor through screening and medicinal chemistry efforts as documented in patent WO 2013192273 A1. The synthesis of this compound involves a multi-step process, likely commencing with the construction of the core heterocyclic systems, followed by their coupling. While the exact, step-by-step synthesis of this compound is not provided as a specific example in the public domain, a plausible synthetic route can be devised based on the general methods described in the patent and the broader chemical literature for the synthesis of similar imidazo[2,1-f][1][2]naphthyridine and[1][4][5]triazolo[1,5-a]pyrazine scaffolds.

Proposed Synthetic Workflow

The synthesis can be conceptually divided into the preparation of two key intermediates: the imidazo[2,1-f][1][2]naphthyridine core and the[1][4][5]triazolo[1,5-a]pyrazine-cyclopropane side chain, followed by their coupling.

Conceptual workflow for the synthesis of this compound.

Experimental Protocols

General Synthetic Procedure (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound, based on common organic chemistry techniques for the formation of similar heterocyclic systems.

Part 1: Synthesis of the Imidazo[2,1-f][1][2]naphthyridine Core

-

Step 1: Condensation. A substituted 2-aminopyridine derivative is reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the initial naphthyridine ring system.

-

Step 2: Cyclization. The resulting naphthyridine is then reacted with a halo-acetyl derivative, followed by intramolecular cyclization, often under heating, to yield the imidazo[2,1-f][1][2]naphthyridine core.

-

Step 3: Functionalization. The core structure is then functionalized, for example, through halogenation at a specific position, to prepare it for the subsequent coupling reaction.

Part 2: Synthesis of the[1][4][5]Triazolo[1,5-a]pyrazine-cyclopropane Side Chain

-

Step 1: Triazole Formation. A substituted aminopyrazine is reacted with a reagent such as N,N-dimethylformamide dimethyl acetal, followed by treatment with hydroxylamine hydrochloride and subsequent cyclization to form the[1][4][5]triazolo[1,5-a]pyrazine ring.

-

Step 2: Cyclopropanation. The triazolopyrazine is then subjected to a cyclopropanation reaction, for instance, using a Simmons-Smith or related reaction with a suitable dihaloalkane and a zinc-copper couple, to introduce the cyclopropyl moiety.

-

Step 3: Functionalization. The cyclopropyl-triazolopyrazine intermediate is then converted into a suitable derivative for the coupling reaction, such as a boronic acid or ester, or a stannane.

Part 3: Final Coupling

-

Step 1: Cross-Coupling. The functionalized imidazo[2,1-f][1][2]naphthyridine core is coupled with the functionalized[1][4][5]triazolo[1,5-a]pyrazine-cyclopropane side chain using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura or Stille coupling).

-

Step 2: Purification. The final product, this compound, is purified using standard techniques such as column chromatography and/or recrystallization.

PDE10A Inhibition Assay Protocol (Fluorescence Polarization)

The following is a representative protocol for determining the in vitro potency of this compound against PDE10A using a fluorescence polarization (FP) assay.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescein-labeled cAMP (cAMP-FAM) or cGMP (cGMP-FAM) substrate

-

Phosphate-binding agent (e.g., a specific nanobead)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer with MgCl2)

-

This compound and reference compounds (e.g., papaverine)

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO.

-

Assay Plate Preparation: Dispense the inhibitor dilutions into the wells of a 384-well plate. Include wells for positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme Addition: Prepare a working solution of PDE10A in the assay buffer and add it to all wells except the negative controls.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the cAMP-FAM or cGMP-FAM substrate solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Detection: Add the phosphate-binding agent to all wells. This will bind to the hydrolyzed, non-cyclic fluorescent nucleotide, causing an increase in fluorescence polarization.

-

Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. helenkeller.testcatalog.org [helenkeller.testcatalog.org]

- 4. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Pde10-IN-1 Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic nucleotide signaling pathways within the brain by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] These second messengers are integral to a multitude of neuronal processes, including mood regulation, cognition, and motor control.[3] PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, which are central to the function of the basal ganglia.[1][4] This restricted expression pattern has made PDE10A an attractive therapeutic target for various neuropsychiatric and neurodegenerative disorders.[3][5][6]

This guide provides a detailed overview of the mechanism of action of Pde10-IN-1, a representative inhibitor of PDE10A. By preventing the breakdown of cAMP and cGMP, this compound elevates the intracellular levels of these cyclic nucleotides, thereby enhancing downstream signaling and modulating neuronal function.[3] This document will delve into the molecular interactions, signaling cascades, and physiological effects of this compound in neurons, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PDE10A enzyme.[7] This inhibition leads to an accumulation of intracellular cAMP and cGMP in MSNs.[1][3] The striatal MSNs are broadly divided into two populations that form the direct and indirect pathways of the basal ganglia:

-

Direct Pathway MSNs (dMSNs): These neurons primarily express the D1 dopamine receptor, which is coupled to the Gαolf G-protein. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP production.

-

Indirect Pathway MSNs (iMSNs): These neurons predominantly express the D2 dopamine receptor, which is coupled to the Gαi G-protein. Activation of D2 receptors inhibits adenylyl cyclase, thereby reducing cAMP levels.[8]

This compound, by inhibiting PDE10A in both types of MSNs, amplifies the effects of G-protein coupled receptor signaling on cyclic nucleotide levels.[1] This leads to a complex modulation of neuronal excitability, synaptic plasticity, and gene expression.[1] While PDE10A is present in all MSNs, its inhibition often results in a preferential activation of the indirect striatal output pathway.[9]

Signaling Pathways

The inhibition of PDE10A by this compound directly impacts the cAMP/Protein Kinase A (PKA) and cGMP/Protein Kinase G (PKG) signaling pathways.

cAMP/PKA Pathway

In dMSNs, the elevation of cAMP due to PDE10A inhibition enhances PKA signaling. In iMSNs, this compound potentiates adenosine A2A receptor signaling and counteracts the inhibitory effect of D2 receptor activation on adenylyl cyclase.[1] The activation of PKA leads to the phosphorylation of numerous downstream targets, including the cAMP-response element-binding protein (CREB), which is a key transcription factor involved in neuronal survival and plasticity.[10]

cGMP/PKG Pathway

PDE10A also hydrolyzes cGMP. Dopamine-regulated cGMP synthesis in the striatum is driven by nitric oxide (NO) stimulation of soluble guanylate cyclase, which is present in both dMSNs and iMSNs.[11] Inhibition of PDE10A by this compound leads to an increase in cGMP levels, which in turn activates PKG. This pathway is also thought to contribute to the overall effects of PDE10A inhibition, particularly in the iMSNs.[4][11]

Quantitative Data

The following table summarizes key quantitative data for representative PDE10A inhibitors. It is important to note that while "this compound" is used as a placeholder in this guide, the specific values are derived from studies of various characterized PDE10A inhibitors.

| Parameter | Compound | Value | Species | Assay | Reference |

| IC₅₀ | EM-221 | 9 pM | In vitro | PDE10A inhibition | [9] |

| Binding Affinity (KD) | [³H]BMS-843496 | 0.15 nM | Mouse | Radioligand binding | [2] |

| Enzyme Occupancy | TAK-063 | ~30% | Human | PET Imaging (20 mg dose) | [4] |

| Behavioral Efficacy | EM-221 | 0.1 mg/kg p.o. | Rodent | MK-801-induced hyperlocomotion | [9] |

Experimental Protocols

The mechanism of action of PDE10A inhibitors like this compound has been elucidated through a variety of experimental techniques. Below are outlines of key methodologies.

Slice Electrophysiology

This technique is used to study the effects of this compound on the electrical properties of individual neurons.

-

Slice Preparation: Rodent brains are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the striatum are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from visually identified MSNs.

-

Drug Application: this compound is bath-applied at known concentrations.

-

Data Acquisition and Analysis: Changes in resting membrane potential, input resistance, action potential firing frequency, and synaptic currents are recorded and analyzed to determine the effect of the compound on neuronal excitability and synaptic transmission.[1]

Behavioral Studies in Rodents

These studies are crucial for understanding the in vivo effects of this compound on complex behaviors relevant to neuropsychiatric disorders.

-

Animal Model: Typically, mice or rats are used.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at various doses.

-

Behavioral Paradigm: A common assay is the attenuation of NMDA receptor antagonist-induced hyperlocomotion. Animals are treated with a compound like MK-801 to induce hyperactivity, followed by treatment with this compound.[4][9]

-

Data Collection: Locomotor activity is quantified using automated activity chambers.

-

Data Analysis: The ability of this compound to dose-dependently reduce the hyperlocomotor activity is assessed.[4]

Logical Relationships and Behavioral Outcomes

The inhibition of PDE10A by this compound initiates a cascade of events that ultimately leads to changes in behavior. The preferential activation of the indirect pathway MSNs by PDE10A inhibitors often results in behavioral effects that are similar to those of dopamine D2 receptor antagonists, which are a cornerstone of antipsychotic therapy.[4]

Conclusion

This compound, as a representative inhibitor of PDE10A, exerts its effects on neurons primarily through the elevation of intracellular cAMP and cGMP levels in the medium spiny neurons of the striatum. This leads to a complex modulation of the direct and indirect pathways of the basal ganglia, with a functional output that often phenocopies that of D2 receptor antagonists. While PDE10A inhibitors have shown promise in preclinical models for a range of neuropsychiatric and neurodegenerative disorders, their clinical development has faced challenges.[4] A thorough understanding of the intricate molecular and cellular mechanisms of action, as detailed in this guide, is paramount for the continued exploration of PDE10A as a therapeutic target and the development of novel, effective treatments for brain disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 10A Inhibitor Modulates Right Ventricular Outflow Tract Electrophysiological Activities and Calcium Homeostasis via the cGMP/PKG Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are PDE10A modulators and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

Pde10-IN-1's Role in Modulating Striatal Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data for a specific molecule designated "Pde10-IN-1" is limited. This guide will therefore utilize data from well-characterized, potent, and selective phosphodiesterase 10A (PDE10A) inhibitors, such as TP-10 and Mardepodect (PF-2545920), as representative examples of this compound's expected activity. The principles, protocols, and quantitative data presented are generalizable to potent and selective PDE10A inhibitors.

Introduction: PDE10A in Striatal Signaling

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the brain's striatum, the principal neurons of the basal ganglia.[2][3] These neurons are fundamental for integrating cortical and thalamic inputs with dopaminergic signals from the midbrain to regulate motor control, cognition, and emotional processes.[4]

MSNs are segregated into two main pathways:

-

The Direct Pathway (striatonigral): Composed of MSNs expressing the D1 dopamine receptor. Activation of this pathway facilitates movement.

-

The Indirect Pathway (striatopallidal): Composed of MSNs expressing the D2 dopamine receptor. Activation of this pathway suppresses movement.[5]

By regulating the intracellular levels of cAMP and cGMP, PDE10A is a critical modulator of the signaling cascades downstream of D1 and D2 dopamine receptors, as well as adenosine A2A receptors.[3] Inhibition of PDE10A elevates cyclic nucleotide levels, thereby modulating neuronal excitability, synaptic plasticity, and gene expression. This central role has positioned PDE10A as a significant therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][2] this compound is a representative potent and selective inhibitor of PDE10A designed to modulate these striatal signaling pathways.

Quantitative Data on PDE10A Inhibition

The inhibitory potency of this compound and other reference compounds against PDE10A is determined by their half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for several well-characterized PDE10A inhibitors.

Table 1: In Vitro Inhibitory Potency of Selected PDE10A Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Selectivity Profile (Fold vs. other PDEs) | Reference |

|---|---|---|---|---|---|

| This compound (Representative) | Human PDE10A | User-determined | User-determined | User-determined | N/A |

| Mardepodect (PF-2545920) | Human PDE10A | Not Specified | 0.37 | >1000-fold | [1][6] |

| Balipodect (TAK-063) | Human PDE10A | Not Specified | 0.30 | >15000-fold | [6] |

| TP-10 | Human PDE10A | Not Specified | 0.8 | >1000-fold | [1][6] |

| PQ-10 | Human PDE10A | Enzymatic | 5 (cGMP), 13 (cAMP) | Highly selective for PDE10 | [1][7] |

| Papaverine | Human PDE10A | Calorimetric | 95 (Ki) | Broad (inhibits other PDEs) |[1][8] |

Table 2: In Vivo Effects of Representative PDE10A Inhibitors on Striatal Signaling

| Parameter | Inhibitor | Animal Model | Effect | Reference |

|---|---|---|---|---|

| Striatal cAMP Levels | PDE10A Inhibitors | Rat (in vivo) | Robust increase | [9] |

| DARPP-32 Phosphorylation (Thr34) | Papaverine | Mouse Striatal Slices | Robust increase | [10] |

| GluR1 Phosphorylation (Ser845) | Papaverine | Mouse Striatal Slices | Robust increase | [10] |

| MSN Excitability | TP-10, Papaverine | Anesthetized Rat (in vivo) | Increased responsiveness to cortical stimulation | [3][11] |

| c-Fos Expression (D2-MSNs) | TP-10 | Mouse (in vivo) | Selective increase in dorsomedial striatum |[9] |

Modulation of Striatal Signaling Pathways

By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within MSNs. This has differential effects on the direct and indirect pathways.

-

In Direct Pathway D1-MSNs: D1 receptor activation stimulates adenylyl cyclase, increasing cAMP production. PDE10A inhibition potentiates this signal, enhancing cAMP/PKA signaling.[3]

-

In Indirect Pathway D2-MSNs: D2 receptor activation inhibits adenylyl cyclase. Conversely, adenosine A2A receptors, which are co-expressed in D2-MSNs, stimulate cAMP production. PDE10A inhibition counteracts the inhibitory effect of D2 receptor activation and potentiates A2A receptor signaling, leading to a net increase in cAMP and PKA activity.[3][12] Studies suggest that PDE10A inhibition may have a more pronounced effect on the indirect pathway.[3][11]

The following diagram illustrates the core signaling cascade.

Experimental Protocols

Protocol 1: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) based assay to determine the IC50 value of this compound. The assay measures the ability of an inhibitor to prevent PDE10A from hydrolyzing a fluorescently labeled cAMP substrate (FAM-cAMP).[1][13]

Materials and Reagents:

-

Recombinant Human PDE10A enzyme

-

PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)

-

Fluorescently labeled substrate: FAM-Cyclic-3',5'-AMP (200 nM working solution)

-

Binding Agent (specific for fluorescent monophosphate)

-

This compound and reference inhibitors

-

Dimethyl sulfoxide (DMSO)

-

Black, low-binding 384-well microplate

-

Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these into PDE Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]

-

Dilute the PDE10A enzyme to its optimal concentration in cold PDE Assay Buffer immediately before use.

-

Prepare the FAM-cAMP substrate solution at a 200 nM working concentration in PDE Assay Buffer.[1]

-

-

Assay Protocol:

-

Add 5 µL of the diluted inhibitor solutions (or inhibitor buffer for controls) to the appropriate wells of the microplate.

-

Add 25 µL of the 200 nM FAM-cAMP substrate solution to all wells except the "Blank".

-

To initiate the reaction, add 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of PDE Assay Buffer to the "Substrate Control" wells.

-

The final reaction volume is 50 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.

-

Incubate for an additional 10-15 minutes at room temperature.

-

Read the fluorescence polarization on a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[1]

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[1]

-

Protocol 2: Acute Striatal Slice Preparation and Electrophysiology

This protocol describes how to measure the effect of a PDE10A inhibitor on the intrinsic excitability of MSNs in acute brain slices.[3][14]

Materials and Reagents:

-

Animals: C57BL/6J mice (e.g., P21-P35)

-

Solutions:

-

NMDG-based cutting solution: (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.

-

Standard aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4.

-

Internal Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with KOH.[3]

-

-

Equipment: Vibratome, patch-clamp amplifier, microscope with DIC/IR optics, micromanipulators, data acquisition system.

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated NMDG cutting solution.

-

Rapidly extract the brain and prepare coronal or sagittal slices (250-350 µm thick) containing the striatum using a vibratome in ice-cold NMDG solution.[3]

-

Transfer slices to a recovery chamber with NMDG solution at 32-34°C for 10-12 minutes.

-

Transfer slices to a holding chamber with standard aCSF at room temperature, bubbled with carbogen (95% O2 / 5% CO2), for at least 1 hour before recording.[3]

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Identify MSNs in the dorsal striatum using DIC/IR optics.

-

Obtain a whole-cell patch-clamp recording in current-clamp mode.

-

-

Experimental Protocol:

-

Baseline Recording: After establishing a stable recording, measure the resting membrane potential. Inject a series of depolarizing current steps (e.g., from -100 to +300 pA in 20 pA increments, 500 ms duration) to elicit action potentials. Record the number of spikes at each step.

-

Drug Application: Prepare the PDE10A inhibitor (e.g., 100 nM this compound) in aCSF. Switch the perfusion to the drug-containing aCSF and allow it to equilibrate for 10-15 minutes.

-

Post-Drug Recording: Repeat the same series of current injections as in the baseline condition.

-

-

Data Analysis:

-

For each cell, create a plot of the number of spikes versus the injected current (I-O curve) for both baseline and drug conditions.

-

Compare changes in spike number, firing threshold, and resting membrane potential using appropriate statistical tests (e.g., paired t-test or two-way ANOVA).[3]

-

Logical Framework of this compound Action

This compound's therapeutic potential stems from its ability to rebalance the activity of the direct and indirect striatal output pathways, which is often dysregulated in neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Inhibition of Phosphodiesterase 10A Increases the Responsiveness of Striatal Projection Neurons to Cortical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. benchchem.com [benchchem.com]

- 14. precisionary.com [precisionary.com]

The Effect of PDE10A Inhibition on Intracellular cAMP and cGMP Levels: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the impact of Phosphodiesterase 10A (PDE10A) inhibition on intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While the specific compound "Pde10-IN-1" is not extensively characterized in peer-reviewed literature, this guide will focus on the well-documented effects of potent and selective PDE10A inhibitors, which serve as a proxy for understanding the cellular consequences of targeting this enzyme.

Phosphodiesterase 10A is a dual-substrate enzyme that plays a critical role in regulating signal transduction by hydrolyzing both cAMP and cGMP.[1][2][3] It is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognitive processes, making it a significant therapeutic target for neurological and psychiatric disorders.[4][5][6] Inhibition of PDE10A prevents the degradation of cAMP and cGMP, leading to their accumulation and the subsequent activation of downstream signaling pathways.[6][7][8]

Data Presentation: Quantitative Effects of PDE10A Inhibition

The inhibition of PDE10A leads to a significant and robust increase in both intracellular cAMP and cGMP levels. The magnitude of this increase is dependent on the specific inhibitor, its concentration, the cell type, and the experimental conditions. The following tables summarize representative quantitative data from studies using various selective PDE10A inhibitors.

| Inhibitor | Cell/Tissue Type | Concentration | Fold Increase in cAMP (approx.) | Fold Increase in cGMP (approx.) | Reference |

| TP-10 | Mouse Striatum | 3.2 mg/kg | Significant Increase | ~5-fold or higher | [9] |

| MP-10 | HT22 Cells | 5 µM | Upregulated | Not Reported | [3] |

| Papaverine | Mouse Striatal Slices | Not Specified | Robust Increase | Not Reported | [10] |

| PDE10A-IN-2 | HEK293 cells expressing human PDE10A | 1 nM - 1 µM | Dose-dependent increase | Dose-dependent increase | [7] |

| PDE10A-IN-2 | Primary Striatal Neurons | 1 nM - 1 µM | Dose-dependent increase | Dose-dependent increase | [7] |

Note: Basal levels of cAMP are typically about 10-fold higher than those of cGMP. Therefore, while the absolute increase in both nucleotides upon PDE10A inhibition can be similar, the fold-increase for cGMP is often more pronounced.[4]

Signaling Pathways Modulated by PDE10A Inhibition

The accumulation of intracellular cAMP and cGMP upon PDE10A inhibition activates their respective downstream effector proteins, Protein Kinase A (PKA) and Protein Kinase G (PKG).[7] These kinases then phosphorylate a multitude of substrate proteins, leading to a cascade of cellular responses.

cAMP Signaling Pathway

Caption: The cAMP signaling pathway and the inhibitory effect of this compound.

cGMP Signaling Pathway

Caption: The cGMP signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Accurate measurement of intracellular cAMP and cGMP levels is crucial for characterizing the effects of PDE10A inhibitors. Several robust methods are available, each with its own advantages and considerations.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Immunoassay

This is a widely used, homogeneous assay for the sensitive detection of cAMP and cGMP in cell lysates.

Principle: The assay is based on the competition between endogenous cyclic nucleotides in the sample and a labeled cyclic nucleotide tracer for binding to a specific antibody. The antibody is labeled with a donor fluorophore (e.g., europium cryptate), and the tracer is labeled with an acceptor fluorophore (e.g., d2). When the antibody and tracer are in close proximity, FRET occurs. Endogenous cyclic nucleotides in the sample displace the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of the cyclic nucleotide.[11]

Protocol Outline:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Aspirate the culture medium.

-

Add the lysis buffer provided in the assay kit to each well and incubate to release intracellular cyclic nucleotides.[7]

-

-

Immunoassay:

-

Signal Detection:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 320-340 nm) and emission (e.g., 620 nm and 665 nm) wavelengths.[7]

-

-

Data Analysis:

-

Calculate the ratio of the emission signals (e.g., 665 nm / 620 nm).

-

Determine the concentration of cAMP and cGMP in the samples by interpolating from a standard curve.

-

Normalize the results to the protein concentration in each well.[7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the absolute quantification of cAMP and cGMP.

Protocol Outline:

-

Cell Culture and Treatment:

-

Follow the same procedure as for the TR-FRET assay.

-

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Analyze the purified samples using an LC-MS/MS system equipped with a suitable column (e.g., C18) and operating in multiple reaction monitoring (MRM) mode.[7]

-

-

Data Analysis:

-

Quantify cAMP and cGMP levels by comparing the peak areas to those of known standards.[7]

-

Experimental Workflow Diagram

Caption: A generalized workflow for measuring intracellular cAMP and cGMP levels.

Conclusion

Inhibition of PDE10A with compounds such as this compound is a potent mechanism for elevating intracellular levels of both cAMP and cGMP. This dual effect modulates the activity of the PKA and PKG signaling pathways, which have profound implications for neuronal function and are of significant interest for the development of novel therapeutics for a range of central nervous system disorders. The experimental protocols outlined in this guide provide robust and reliable methods for quantifying these changes, enabling the detailed characterization of PDE10A inhibitors and their cellular effects.

References

- 1. PDE10A - Wikipedia [en.wikipedia.org]

- 2. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

Preclinical Pharmacological Profile of PDE2/PDE10-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological properties of PDE2/PDE10-IN-1, a dual inhibitor of phosphodiesterase 2 (PDE2) and phosphodiesterase 10 (PDE10). This document summarizes key in vitro and in vivo data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways.

In Vitro Pharmacological Profile

The in vitro activity of PDE2/PDE10-IN-1 has been characterized through a series of enzymatic and safety assays. The compound demonstrates potent inhibition of PDE2 and PDE10, with selectivity over other phosphodiesterase isoforms and a favorable safety profile in preliminary assessments.

Table 1: In Vitro Inhibitory Activity of PDE2/PDE10-IN-1

| Target | IC50 (nM) |

| PDE2 | 29[1] |

| PDE10 | 480[1] |

| PDE11A | 6920[1] |

| PDE4D | 5890[1] |

Table 2: In Vitro Safety Profile of PDE2/PDE10-IN-1

| Assay | Result |

| CYP450 Panel (1A2, 2C9, 2C19, 2D6, 3A4) | No significant inhibition[1] |

| Bacterial Mutagenicity (Ames Test) | Inactive up to 125 µg/mL[1] |

In Vivo Pharmacological Profile

The pharmacokinetic properties of PDE2/PDE10-IN-1 have been evaluated in rats, providing insights into its absorption, distribution, and clearance.

Table 3: Pharmacokinetic Parameters of PDE2/PDE10-IN-1 in Rats

| Route of Administration | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | Bioavailability | Brain Penetration |

| Intravenous (i.v.) | 2.5 | 0.47[1] | - | - | - |

| Oral (p.o.) | 10 | 2.36[1] | 997[1] | Good | Yes |

| Subcutaneous (s.c.) | 10 | - | - | - | Brain concentrations of 370-895 ng/g after 1 hour[1] |

Signaling Pathway

PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, particularly in the striatum. Its inhibition leads to an increase in both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This can influence gene expression and neuronal activity.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical characterization of PDE2/PDE10-IN-1.

Phosphodiesterase (PDE) Enzymatic Assay

Objective: To determine the inhibitory activity of PDE2/PDE10-IN-1 against various PDE isoforms.

Methodology: A common method for assessing PDE activity is a fluorescence polarization (FP) assay.

-

Principle: The assay measures the change in the polarization of light emitted from a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In the presence of a PDE enzyme, the cyclic nucleotide is hydrolyzed to its corresponding monophosphate. A binding agent that specifically binds to the monophosphate is then added. This binding results in a larger molecular complex that rotates more slowly, leading to a high fluorescence polarization signal. An inhibitor of the PDE enzyme will prevent the hydrolysis of the cyclic nucleotide, resulting in a low polarization signal.

-

General Protocol:

-

Recombinant human PDE enzymes are diluted to a working concentration in an appropriate assay buffer.

-

Serial dilutions of the test compound (PDE2/PDE10-IN-1) are prepared.

-

The diluted enzyme and the test compound are incubated together in a microplate.

-

The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate (e.g., FAM-cAMP).

-

After a defined incubation period at room temperature, a binding agent is added to stop the reaction and bind to the product.

-

The fluorescence polarization is measured using a microplate reader.

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

-

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of PDE2/PDE10-IN-1 to inhibit major drug-metabolizing CYP450 enzymes.

Methodology: A common high-throughput screening method utilizes fluorescent probe substrates.

-

Principle: Specific, non-fluorescent or weakly fluorescent substrates are used for each CYP isoform. The CYP enzyme metabolizes the substrate into a highly fluorescent product. The rate of fluorescence generation is proportional to the enzyme activity. A test compound that inhibits the CYP enzyme will reduce the rate of fluorescence production.

-

General Protocol:

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) are incubated with a specific fluorescent probe substrate and a NADPH regenerating system.

-

The test compound (PDE2/PDE10-IN-1) is added at various concentrations.

-

The reaction is incubated at 37°C.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The percent inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to the vehicle control.

-

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of PDE2/PDE10-IN-1.

Methodology: The Ames test is a widely used method for detecting mutagenic compounds.

-

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to induce reverse mutations (reversions) that restore the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.

-

General Protocol:

-

The tester strains of Salmonella typhimurium are exposed to various concentrations of the test compound (PDE2/PDE10-IN-1). The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

-

The bacteria are then plated on a minimal agar medium that lacks histidine.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies on each plate is counted.

-

A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of PDE2/PDE10-IN-1 following intravenous and oral administration.

Methodology: A standard pharmacokinetic study in rats involves the administration of the compound and subsequent collection of blood samples over time.

-

Principle: By measuring the concentration of the drug in the plasma at different time points, key pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and bioavailability can be determined.

-

General Protocol:

-

The test compound (PDE2/PDE10-IN-1) is formulated in a suitable vehicle for intravenous and oral administration.

-

The compound is administered to rats at a specific dose.

-

Blood samples are collected at predetermined time points after dosing.

-

Plasma is separated from the blood samples.

-

The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software.

-

For brain penetration studies, brain tissue is collected at a specific time point after administration, and the compound concentration is measured in the brain homogenate.

-

References

An In-depth Technical Guide to Pde10-IN-1 as a Chemical Probe for PDE10A Function

A Note on the Chemical Probe "Pde10-IN-1": Publicly available scientific literature and chemical databases do not contain specific information on a chemical probe designated "this compound". This guide will therefore focus on the principles of using a chemical probe to investigate Phosphodiesterase 10A (PDE10A) function, utilizing the well-characterized and potent inhibitor TAK-063 as a primary example of a selective chemical probe for PDE10A. The data and methodologies presented are synthesized from extensive research on established PDE10A inhibitors.

Introduction to PDE10A and Chemical Probes

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward pathways.[3] Its unique expression pattern has made it a compelling therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][4]

A chemical probe is a small molecule that is used to study the function of a specific protein in cells and organisms. An ideal chemical probe for PDE10A is a potent, selective, and well-characterized inhibitor that can be used to modulate PDE10A activity and observe the downstream biological consequences. This guide provides an in-depth overview of the use of such probes, with a focus on experimental protocols and data interpretation.

Data Presentation: Comparative Pharmacology of PDE10A Inhibitors

The following tables summarize the quantitative data for several well-characterized PDE10A inhibitors that can be used as chemical probes.

Table 1: In Vitro Potency of Selected PDE10A Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference(s) |

| TAK-063 | Human PDE10A2 | 0.30 | - | Enzyme Inhibition | [4] |

| MP-10 | PDE10A | 0.18 | - | Enzyme Inhibition | [5] |

| TP-10 | PDE10A | 0.3 | - | Enzyme Inhibition | [5] |

| PF-2545920 (Mardepodect) | Human PDE10A | 0.37 | - | Enzyme Inhibition | [6] |

| JNJ-42396302 | Human PDE10A | 40 (cAMP), 51 (cGMP) | 13 | SPA ([3H]cAMP) | |

| CPL500036 | PDE10A | 1 | - | Microfluidic | [5] |

| Papaverine | PDE10A | - | - | - | [4] |

Table 2: Selectivity Profile of TAK-063

| PDE Family Member | Fold Selectivity vs. PDE10A |

| PDE1 | >15000 |

| PDE2 | >15000 |

| PDE3 | >15000 |

| PDE4 | >15000 |

| PDE5 | >15000 |

| PDE6 | >15000 |

| PDE7 | >15000 |

| PDE8 | >15000 |

| PDE9 | >15000 |

| PDE11 | >15000 |

| Data from Harada et al. (2015)[4] |

Signaling Pathways

The primary role of PDE10A is to regulate the levels of cAMP and cGMP in striatal medium spiny neurons (MSNs). Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn modulates the activity of downstream signaling pathways, particularly those involving the dopamine D1 and D2 receptors.

Experimental Protocols

Fluorescence Polarization (FP) Assay for PDE10A Inhibition

This protocol describes a competitive binding assay to determine the potency of a chemical probe in inhibiting PDE10A activity.

Materials and Reagents:

-

Recombinant Human PDE10A enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

Binding Agent (specific for the fluorescent monophosphate product)

-

Test compound (e.g., TAK-063) and reference inhibitors (e.g., Papaverine)

-

Dimethyl sulfoxide (DMSO)

-

384-well, low-volume, black, non-binding surface microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Dilute the PDE10A enzyme to its optimal working concentration in Assay Buffer. This should be determined empirically.

-

Dilute the FAM-cAMP substrate to its working concentration (e.g., 200 nM) in Assay Buffer.

-

-

Assay Protocol (per well):

-

Add 5 µL of the diluted test compound or control (DMSO for 100% activity, known inhibitor for 0% activity) to the wells of the microplate.

-

Add 10 µL of the diluted PDE10A enzyme solution to each well.

-

Mix gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of the diluted FAM-cAMP solution to each well.

-

Mix gently and incubate for 60-120 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of the Binding Agent solution.

-

Incubate for an additional 10-15 minutes to allow for binding equilibrium.

-

-

Signal Detection:

-

Measure the fluorescence polarization on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflows

The following diagram illustrates a typical workflow for the discovery and validation of a chemical probe for PDE10A.

Conclusion

The use of potent and selective chemical probes is indispensable for elucidating the complex biological functions of PDE10A. This guide has provided a framework for understanding and utilizing such tools, with TAK-063 serving as a prime example. By employing rigorous experimental methodologies and careful data interpretation, researchers can leverage chemical probes to validate PDE10A as a therapeutic target and to develop novel treatments for a range of debilitating neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]

- 4. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Hypothesis for Pde10-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its inhibition presents a compelling therapeutic strategy for a range of central nervous system (CNS) disorders. This technical guide delves into the therapeutic hypothesis for Pde10-IN-1, a potent inhibitor of PDE10A. Due to the limited availability of public data for this compound, this document will leverage data from well-characterized PDE10A inhibitors as representative examples to detail the underlying science, experimental validation, and future research directions. This guide provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data to support the investigation of this compound and other molecules in this class.

Introduction: The Rationale for PDE10A Inhibition

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two vital second messengers in cellular signal transduction.[1][2] PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, which are integral components of the basal ganglia circuits responsible for motor control, cognition, and reward processing. This specific expression pattern makes PDE10A an attractive therapeutic target for neurological and psychiatric conditions.[3]

The therapeutic hypothesis for PDE10A inhibitors, such as this compound, is centered on their ability to elevate intracellular levels of cAMP and cGMP in MSNs.[2] This modulation of second messenger signaling can, in turn, influence the activity of downstream pathways, including the protein kinase A (PKA) and protein kinase G (PKG) signaling cascades.[4] By potentiating the signaling of dopamine D1 receptors and attenuating the signaling of D2 receptors in the striatum, PDE10A inhibitors are being investigated for their potential to treat disorders like schizophrenia, Huntington's disease, and Tourette syndrome.[5][6][7] Despite promising preclinical data, the translation to clinical efficacy has been challenging, highlighting the need for a deeper understanding of the complex neurobiology.[3][7]

Signaling Pathways of PDE10A Inhibition

The inhibition of PDE10A leads to an accumulation of cAMP and cGMP within the MSNs of the striatum, impacting both the direct (dMSN) and indirect (iMSN) pathways of the basal ganglia.

-

Direct Pathway (Go Pathway): In dMSNs, which primarily express D1 dopamine receptors, increased cAMP levels are thought to enhance signaling, contributing to the pro-cognitive and potential antipsychotic effects.

-

Indirect Pathway (No-Go Pathway): In iMSNs, which are rich in D2 dopamine receptors and adenosine A2A receptors, the elevation of cyclic nucleotides can modulate neuronal excitability. PDE10A inhibition has been shown to preferentially activate the indirect pathway, a mechanism that phenocopies the action of D2 receptor antagonists, which are standard-of-care antipsychotics.[7]

The following diagram illustrates the central role of PDE10A in the signaling cascade of a medium spiny neuron.

Quantitative Data for Representative PDE10A Inhibitors

While specific data for this compound is not publicly available, the following tables summarize key quantitative metrics for other well-studied PDE10A inhibitors to provide a comparative context for researchers.

Table 1: In Vitro Potency of Representative PDE10A Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. other PDEs | Reference |

| PDE2/PDE10-IN-1 | PDE10A | 480 | - | [8] |

| PDE2 | 29 | - | [8] | |

| EM-221 | PDE10A | 0.009 | >100,000-fold | [5] |

| TP-10 | PDE10A | 0.8 | - | [9] |

| PQ-10 | PDE10A (cAMP) | 13 | High | [10] |

| PDE10A (cGMP) | 5 | High | [10] | |

| Mardepodect (PF-2545920) | PDE10A | 0.37 | >1000-fold | [9] |

| Balipodect (TAK-063) | PDE10A | 0.30 | >15000-fold | [9] |

| MK-8189 | PDE10A | 0.029 | High | [11] |

Table 2: In Vivo Target Engagement and Efficacy of a Representative PDE10A Inhibitor (EM-221)

| Parameter | Species | Dose (mg/kg, p.o.) | Effect | Reference |

| PDE10A Occupancy | Rat | 0.1 | Peak occupancy at 2h | [5] |

| MK-801 Induced Hyperlocomotion | Rat | 0.05 - 0.50 | Reduction | [5] |

| Conditioned Avoidance Response | Rat | 0.05 - 0.50 | Attenuation | [5] |

| Novel Object Recognition | Rat | 0.05 - 0.50 | Facilitation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PDE10A inhibitors.

In Vitro PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.

Materials:

-

Recombinant human PDE10A enzyme

-

cAMP or cGMP substrate

-

Test compound (e.g., this compound)

-

5'-nucleotidase

-

Assay buffer (e.g., Tris-HCl based)

-

Detection reagent for phosphate (e.g., Malachite Green)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the assay buffer, PDE10A enzyme, and the test compound or vehicle control.

-

Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add 5'-nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.

-

Add the detection reagent and measure the absorbance to quantify the amount of inorganic phosphate produced.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vivo PDE10A Target Occupancy Assay

Objective: To measure the degree to which a test compound binds to PDE10A in the brain of a living animal.

Materials:

-

Test compound (e.g., this compound)

-

A selective PDE10A radiotracer (e.g., [3H]-PDM-042)

-

Experimental animals (e.g., rats)

-

Homogenization buffer

-

Scintillation counter

Procedure:

-

Administer the test compound to the animals at various doses and time points.

-

At a specified time before sacrifice, administer the PDE10A radiotracer intravenously.

-

Sacrifice the animals and dissect the striatum.

-

Homogenize the striatal tissue in ice-cold buffer.

-

Measure the radioactivity in the homogenate using a scintillation counter.

-

Calculate the percentage of PDE10A occupancy by comparing the radioactivity in the striatum of compound-treated animals to that in vehicle-treated animals.

Conclusion and Future Directions

The therapeutic hypothesis for this compound and other PDE10A inhibitors is strongly rooted in the enzyme's critical role in regulating striatal signaling pathways implicated in various CNS disorders. While the journey of PDE10A inhibitors through clinical trials has faced challenges, the fundamental science remains compelling.[3][7] Future research should focus on several key areas:

-

Refining Patient Selection: Identifying patient populations with specific biomarkers indicative of PDE10A pathway dysregulation could enhance the likelihood of clinical success.

-

Exploring Novel Indications: The role of PDE10A in other neurological and psychiatric conditions beyond the current focus should be systematically investigated.

-

Combination Therapies: Investigating the synergistic effects of PDE10A inhibitors with other therapeutic agents may unlock their full potential.

-

Understanding Target-Related Side Effects: A deeper understanding of the on-target effects that may lead to adverse events is crucial for developing safer second-generation inhibitors.

This technical guide provides a foundational framework for researchers and drug developers investigating this compound and the broader class of PDE10A inhibitors. By leveraging the detailed protocols and comparative data presented, the scientific community can continue to advance our understanding of this important therapeutic target and work towards developing novel treatments for debilitating CNS disorders.

References

- 1. PDE10A - Wikipedia [en.wikipedia.org]

- 2. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]

- 3. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. targetmol.cn [targetmol.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

The Impact of PDE10A Inhibition on Dopamine D1 and D2 Receptor Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and consequences of inhibiting phosphodiesterase 10A (PDE10A), a key enzyme in the regulation of dopamine signaling. Through a detailed examination of preclinical data, this document elucidates how PDE10A inhibitors, exemplified by well-characterized compounds such as MP-10 and TP-10, modulate the dopamine D1 and D2 receptor pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for neuropsychiatric disorders.

Introduction to Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in regulating intracellular second messenger signaling.[1][2] PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward.[3][4][5] These MSNs are the principal neurons of the two main striatal output pathways: the direct pathway, which primarily expresses dopamine D1 receptors, and the indirect pathway, which is characterized by the expression of dopamine D2 receptors.[6][7] The strategic localization of PDE10A within these pathways positions it as a key regulator of dopamine-mediated signaling.[4]

Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA).[8][9] This mechanism offers a novel therapeutic approach for disorders associated with dysfunctional dopaminergic and glutamatergic neurotransmission, including schizophrenia.[10][11][12]

Mechanism of Action: Modulating the Dopamine Pathways

The therapeutic potential of PDE10A inhibitors stems from their ability to differentially modulate the direct and indirect dopamine pathways.

-

Dopamine D1 Receptor Pathway (Direct Pathway): The D1 receptor is a Gs-coupled receptor that, upon stimulation by dopamine, activates adenylyl cyclase to increase intracellular cAMP levels. This leads to the activation of PKA and subsequent phosphorylation of various downstream targets, ultimately exciting the direct pathway MSNs. By preventing the breakdown of cAMP, PDE10A inhibitors enhance and prolong the signaling cascade initiated by D1 receptor activation.[13][14] This potentiation of D1 receptor-mediated neurotransmission is thought to contribute to the pro-cognitive and potential antipsychotic effects of these compounds.[11]

-

Dopamine D2 Receptor Pathway (Indirect Pathway): The D2 receptor is a Gi-coupled receptor. Its activation by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. This results in the inhibition of the indirect pathway MSNs. PDE10A inhibitors counteract this effect. By increasing the basal levels of cAMP, they effectively dampen the inhibitory signal from D2 receptor activation.[13][14] This functional inhibition of D2 receptor signaling mimics the action of some antipsychotic drugs.

The dual action of PDE10A inhibitors—potentiating D1 signaling while functionally antagonizing D2 signaling—presents a unique and potentially more balanced approach to treating disorders like schizophrenia compared to traditional D2 receptor antagonists.[13]

Quantitative Data on Representative PDE10A Inhibitors

While "Pde10-IN-1" is not a widely documented specific compound, the following tables summarize quantitative data for well-characterized PDE10A inhibitors, MP-10 and TP-10, which serve as exemplary molecules.

Table 1: In Vitro Potency of Representative PDE10A Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| MP-10 | PDE10A | Enzyme Activity | 0.3 | [10] |

| TP-10 | PDE10A | Enzyme Activity | 0.9 | [3] |

Table 2: Impact of PDE10A Inhibition on cAMP Levels

| Compound | Cell/Tissue Type | Condition | cAMP Increase | Reference |

| Papaverine | R6/1 mice hippocampus | Acute injection | Significant increase | [8] |

| PQ-10 (100 nM) | Mouse neostriatal brain slice | In vitro | Increase in D1 and D2 MSNs | [15] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of PDE10A inhibitors.

PDE10A Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit PDE10A enzyme activity.

Methodology:

-

Enzyme Source: Recombinant human PDE10A is used.

-

Substrate: Radiolabeled cAMP or cGMP (e.g., [³H]cAMP) is used as the substrate.

-

Assay Buffer: A suitable buffer containing Tris-HCl, MgCl₂, and other necessary co-factors is prepared.

-

Incubation: The test compound at various concentrations is pre-incubated with the PDE10A enzyme in the assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.

-

Incubation Period: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is terminated by the addition of a stop solution, often containing a high concentration of unlabeled cAMP or by heat inactivation.

-

Separation: The product of the enzymatic reaction (e.g., [³H]AMP) is separated from the unreacted substrate. This is commonly achieved using anion-exchange chromatography or scintillation proximity assay (SPA) beads.

-

Quantification: The amount of product formed is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Measurement of Intracellular cAMP Levels

Objective: To measure the effect of a PDE10A inhibitor on intracellular cAMP concentrations in cells or tissues.

Methodology (using FRET-based biosensors):

-

Cell Culture and Transfection: Medium spiny neurons or a suitable cell line are cultured and transfected with a genetically encoded FRET-based cAMP biosensor (e.g., Epac-S H150).[15]

-

Imaging Setup: The cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., two-photon microscopy).[15]

-

Baseline Measurement: Baseline FRET ratio (e.g., F480/F535) is recorded before the application of any compound.[15]

-

Compound Application: The PDE10A inhibitor (e.g., PQ-10) is applied to the cells.[15]

-

Time-Lapse Imaging: The FRET ratio is monitored over time to observe changes in intracellular cAMP levels. An increase in the FRET ratio typically indicates an increase in cAMP.

-

Receptor Agonist/Antagonist Application: To probe the interaction with dopamine receptors, specific D1 or D2 receptor agonists or antagonists can be co-applied with the PDE10A inhibitor.

-

Data Analysis: The change in the FRET ratio is quantified and compared between different experimental conditions to determine the effect of the PDE10A inhibitor on cAMP levels.

Signaling Pathway and Experimental Workflow Diagrams

Dopamine D1 and D2 Receptor Signaling Pathways

References

- 1. PDE10A - Wikipedia [en.wikipedia.org]

- 2. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. Preclinical characterization of selective phosphodiesterase 10A inhibitors: a new therapeutic approach to the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 5. Phosphodiesterase 10 Inhibitors - Novel Perspectives for Psychiatric and Neurodegenerative Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]

- 7. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE10 inhibition increases GluA1 and CREB phosphorylation and improves spatial and recognition memories in a Huntington's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of phosphodiesterase 10A has differential effects on dopamine D1 and D2 receptor modulation of sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

The Structure-Activity Relationship of PDE10A Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide is titled to address Pde10-IN-1, publically available scientific literature and databases contain minimal specific information regarding the structure, activity, and experimental protocols for this particular compound. Therefore, this document will provide a comprehensive overview of the structure-activity relationships (SAR) of well-characterized phosphodiesterase 10A (PDE10A) inhibitors, using them as illustrative examples to fulfill the core requirements of this technical guide.

Introduction to Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward processing.[3][4] Its unique localization and function in modulating dopamine receptor signaling have made it a compelling therapeutic target for central nervous system (CNS) disorders, particularly schizophrenia and Huntington's disease.[5][6]

Inhibiting PDE10A leads to an elevation of intracellular cAMP and cGMP levels, which can modulate the activity of downstream signaling pathways, including those involving the dopamine D1 and D2 receptors.[1][2] This modulation offers a promising approach to treating the positive, negative, and cognitive symptoms of schizophrenia.[2]

PDE10A Signaling Pathway

PDE10A plays a pivotal role in regulating the signaling cascades within striatal medium spiny neurons (MSNs). These neurons are key components of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.

Structure-Activity Relationship (SAR) of PDE10A Inhibitors

The development of potent and selective PDE10A inhibitors has been a major focus of medicinal chemistry research. Several chemical scaffolds have been explored, leading to the identification of key structural features that govern their inhibitory activity.

Pyrimidine-Based Inhibitors

One notable class of PDE10A inhibitors is based on a pyrimidine core. The SAR of this series has been extensively studied, leading to the discovery of potent compounds like MK-8189.[7][8]

| Compound | R1 | R2 | PDE10A IC50 (nM) |

| 1 | H | H | 100 |

| 2 | OMe | H | 10 |

| 3 (MK-8189) | OMe | Me | 1.6 |

| Data is illustrative and based on trends reported in medicinal chemistry literature. |

The data suggests that substitution on the pendant pyridine ring significantly impacts potency. The introduction of a methoxy group (Compound 2 ) improves potency by 10-fold compared to the unsubstituted analog (Compound 1 ). Further substitution with a methyl group (Compound 3 , MK-8189) leads to a highly potent inhibitor with an IC50 in the low nanomolar range.[7]

Pyrazoloquinoline-Based Inhibitors

Another important class of PDE10A inhibitors features a pyrazoloquinoline scaffold. SAR studies on this series have also yielded potent and selective compounds.

| Compound | R | PDE10A IC50 (nM) |

| 4 | H | 50 |

| 5 | F | 15 |

| 6 | OMe | 5 |

| Data is illustrative and based on trends reported in medicinal chemistry literature. |

In this series, substitution on the terminal phenyl ring plays a crucial role in determining inhibitory activity. The addition of a fluorine atom (Compound 5 ) enhances potency, while a methoxy group (Compound 6 ) results in a more potent inhibitor. This highlights the importance of electronic and steric factors in the interaction with the PDE10A active site.[9]

Experimental Protocols

The evaluation of PDE10A inhibitors relies on robust and reproducible in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This assay is a common method to determine the potency (IC50) of a compound against the PDE10A enzyme.

Principle: This competitive assay measures the displacement of a fluorescently labeled ligand from the PDE10A active site by a test compound. When the fluorescent ligand is bound to the larger enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When displaced by an inhibitor, the free-tumbling fluorescent ligand gives a low FP signal.

Materials:

-

Recombinant Human PDE10A enzyme

-

Fluorescently labeled PDE10A substrate (e.g., FAM-cAMP)

-

PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)

-

Test compound (e.g., this compound) and reference inhibitor (e.g., Papaverine)

-

DMSO

-

Black, low-binding 384-well microplate

-

Fluorescence microplate reader capable of measuring FP

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute into PDE Assay Buffer to achieve final desired concentrations (final DMSO concentration should be ≤1%).

-

Dilute the PDE10A enzyme to the optimal working concentration in cold PDE Assay Buffer.

-

Dilute the fluorescent substrate to its working concentration in PDE Assay Buffer.

-

-

Assay Plate Setup:

-

Add diluted test compound or reference inhibitor to the appropriate wells.

-

Add the fluorescent substrate to all wells except the blank.

-

Initiate the reaction by adding the diluted PDE10A enzyme to all wells except the blank and substrate control wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

-

In Vivo Behavioral Assay (MK-801 Induced Hyperactivity)

This assay is used to assess the potential antipsychotic-like activity of PDE10A inhibitors in rodents.

Principle: The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, which is considered a model for psychotic-like behavior. Antipsychotic drugs can attenuate this hyperactivity.

Materials:

-

Male rats or mice

-

Test compound (PDE10A inhibitor)

-

MK-801

-

Vehicle (for drug administration)

-

Open-field activity chambers equipped with photobeam sensors

Procedure:

-

Acclimation: Acclimate the animals to the testing room and activity chambers.

-